molecular formula C9H12O4 B12594268 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one CAS No. 630117-59-8

6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one

Cat. No.: B12594268
CAS No.: 630117-59-8
M. Wt: 184.19 g/mol
InChI Key: FCFBQZNOJAXLQI-ZETCQYMHSA-N
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Description

6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one is an organic compound with the molecular formula C9H12O4 . This chiral molecule, characterized by its (1S) stereocenter, belongs to the class of 4-methoxy-2H-pyran-2-one derivatives. The structure features a hydroxypentyl substituent at the 6-position of the pyranone ring, making it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research . As a functionalized pyrone, this compound serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize derivatives of this chemical class in various investigative applications, including the development of potential bioactive compounds . Its structural framework is similar to that of other pyranones studied for their inhibitory activity, suggesting its utility in exploring new pharmacological tools . Scientists in drug discovery may employ it to create analogs for high-throughput screening or to study structure-activity relationships (SAR). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

630117-59-8

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

6-[(1S)-1-hydroxypropyl]-4-methoxypyran-2-one

InChI

InChI=1S/C9H12O4/c1-3-7(10)8-4-6(12-2)5-9(11)13-8/h4-5,7,10H,3H2,1-2H3/t7-/m0/s1

InChI Key

FCFBQZNOJAXLQI-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC(=O)O1)OC)O

Canonical SMILES

CCC(C1=CC(=CC(=O)O1)OC)O

Origin of Product

United States

Preparation Methods

Multicomponent Reactions

One effective method for synthesizing this compound involves multicomponent reactions, where three or more reactants combine to form a product in a single reaction step. This approach is advantageous as it simplifies the synthesis process and often leads to higher yields.

Typical Reaction Conditions:

  • Reagents: Hydroxypropyl derivatives, methoxy compounds, and appropriate catalysts.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
  • Temperature: Reactions are typically conducted at elevated temperatures to enhance reaction rates.

Sequential Reactions

Another approach involves a series of sequential reactions, where intermediate compounds are formed before arriving at the final product. This method allows for greater control over the reaction conditions and can improve the purity of the final compound.

Key Steps:

  • Formation of Intermediate: A precursor compound is first synthesized, which contains the necessary functional groups.

  • Functionalization: The intermediate undergoes further reactions to introduce the methoxy and hydroxypropyl groups.

  • Cyclization: The final step typically involves cyclization to form the pyranone structure.

Example Reaction Scheme:

Step Reaction Type Reagents Used Conditions
1 Nucleophilic substitution Hydroxypropyl halide, base Room temperature
2 Methoxylation Methanol, acid catalyst Reflux
3 Cyclization Intermediate product Elevated temperature

Industrial Production Methods

In an industrial context, the production of this compound may utilize large-scale reactors and continuous flow processes. This allows for efficient production while minimizing waste.

Purification Techniques:

  • Chromatography: Used for separating and purifying the desired compound from by-products.

  • Crystallization: Employed to isolate pure crystals of the final product.

Chemical Reactions Analysis

This compound is involved in various chemical reactions that enhance its versatility:

Types of Reactions

  • Oxidation: Utilizing oxidizing agents like potassium permanganate can convert it into ketones or carboxylic acids.

  • Reduction: Reducing agents such as sodium borohydride can yield corresponding alcohols.

  • Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Reaction Type Reagents Used Conditions
Oxidation Potassium permanganate Aqueous solution
Reduction Sodium borohydride Ethanol solvent
Substitution Sodium hydroxide Aqueous or organic solvent

Chemical Reactions Analysis

Types of Reactions

6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be carried out using different reagents and conditions to yield specific products .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core structure : 2H-pyran-2-one (γ-pyrone) ring.
  • Substituents : 4-methoxy group, 6-[(1S)-1-hydroxypropyl].
  • Chirality : (1S)-configuration in the hydroxypropyl chain.
Analog 1 : 6-(1-Hydroxypropyl)-2-pyridinecarboxaldehyde (7)**
  • Core structure : Pyridine ring .
  • Substituents : 2-carboxaldehyde, 6-(1-hydroxypropyl).
  • Chirality: Not explicitly stated but likely racemic in synthesis (based on Grignard reaction conditions) .
Analog 2 : 19a and 19b (Tricyclic Pyridinyl-Thiatricyclo Derivatives)**
  • Core structure : Tricyclo[6.2.1.0³,⁸]undecane fused with pyridine and thioether groups .
  • Substituents : 6-(R or S)-1-hydroxypropyl, dimethyl groups.
  • Chirality : Configurations (R) and (S) in hydroxypropyl chains, critical for ligand properties .
Analog 3 : 6-(1-Hydroxypropyl)-2-pyridinecarboxaldehyde Monoethylene Acetal (6)**
  • Core structure : Pyridine with ethylene acetal-protected aldehyde .
  • Substituents : 6-(1-hydroxypropyl), acetal group.
  • Chirality : Undefined in synthesis (Grignard reaction likely produces racemic mixture) .

Functional and Stereochemical Differences

  • Ring System Effects: The pyran-2-one core (target) is more electron-deficient than pyridine analogs (7, 19a/b), affecting Lewis basicity and coordination chemistry.
  • Chirality Impact :

    • The (1S)-hydroxypropyl group in the target contrasts with the (R/S) configurations in 19a/b, suggesting divergent enantioselectivity in catalytic applications .
    • Racemic synthesis of analogs 6 and 7 limits their utility in asymmetric synthesis compared to the enantiopure target compound.
  • Substituent Reactivity: Carboxaldehyde (7) and acetal (6) groups in pyridine analogs enable nucleophilic reactions, whereas the pyranone’s lactone ring favors ring-opening under basic conditions.

Research Findings and Limitations

  • Stereoselectivity : The (1S)-configuration in the target compound may offer advantages in enantioselective reactions, but further experimental validation is needed.
  • Gaps : The evidence lacks quantitative data (e.g., optical rotation, NMR shifts) for direct comparison. Inferences are drawn from structurally related compounds.

Biological Activity

6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one, with the CAS number 115215-91-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12O4\text{C}_9\text{H}_{12}\text{O}_4

This compound features a pyranone ring, which is known for its diverse biological activities. Its structural characteristics contribute to its interaction with various biological targets.

Antioxidant Properties

Compounds in the pyranone class often show antioxidant activity due to their ability to scavenge free radicals. The presence of hydroxyl groups in the structure enhances this property, potentially offering protective effects against oxidative stress-related diseases.

Cytotoxicity and Anti-cancer Potential

Research indicates that some pyranone derivatives possess cytotoxic effects on cancer cell lines. A study focused on related compounds found that they inhibited cell proliferation in various cancer types, suggesting a potential for therapeutic applications in oncology .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of pyranones to act as inhibitors of various enzymes involved in disease processes. For instance, certain derivatives have been shown to inhibit kinases that are crucial in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyranone derivatives against common pathogens. The results indicated that certain modifications to the pyranone structure significantly enhanced antimicrobial activity. While specific data for this compound was not included, the findings suggest that similar compounds could exhibit comparable effects.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving various cancer cell lines, compounds structurally related to this compound showed promising results. The study reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Data Table: Biological Activities of Pyranone Derivatives

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialCoumarin derivativesEffective against E. coli and S. aureus
AntioxidantPyranone derivativesScavenging of free radicals
CytotoxicityVarious derivativesIC50 values in micromolar range
Enzyme InhibitionKinase inhibitorsInhibition of cancer-related enzymes

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